1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one
Description
1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14(15-7-3-2-4-8-15)13-18(20)19-12-11-16-9-5-6-10-17(16)19/h2-10,14H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXPAZYMPXJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the reduction of the corresponding indole derivatives containing acceptor groups in the indole ring. This reduction can be carried out using various boron hydrides . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to yield the desired indole derivative .
Chemical Reactions Analysis
1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction of functional groups in the indole ring can be achieved using boron hydrides.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons
Common reagents used in these reactions include methanesulfonic acid, sodium hydride, and trimethylsulfoxonium iodide . Major products formed from these reactions include tricyclic indoles and azepinoindoles .
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various indole derivatives with potential biological activities.
Biology: The compound is studied for its antiviral, anticancer, and antimicrobial properties.
Medicine: Indole derivatives are explored for their potential use in treating cancer, microbial infections, and other disorders.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one involves its interaction with various molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, leading to its diverse biological activities. The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Melatonin: A neurohormone that regulates circadian rhythms and has antioxidant properties.
Lysergic acid diethylamide (LSD): A psychoactive compound with hallucinogenic effects
The uniqueness of 1-(2,3-dihydro-1H-indol-1-yl)-3-phenylbutan-1-one lies in its specific structural features and the range of biological activities it exhibits
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
